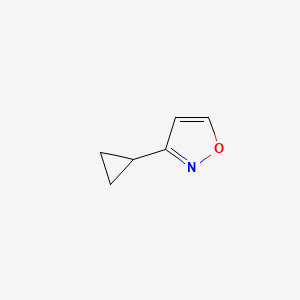
4-(Thiophen-2-yl)piperidine
Overview
Description
4-(Thiophen-2-yl)piperidine is a useful research compound. Its molecular formula is C9H13NS and its molecular weight is 167.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity :
- Novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives have shown considerable growth inhibition of human cancer cell lines, including T-47D, HeLa, HepG2, and MCF-7, indicating potential applications in cancer therapy (Harishkumar et al., 2018).
- Similarly, 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid derivatives exhibited notable anticancer activity against various cancer cell lines, highlighting their promise in developing new anticancer agents (Inceler et al., 2013).
Optical and Material Applications :
- A study on 3,5-diethyl -2,6-di(thiophen-2-yl)piperidin-4-on-1-ium picrate detailed its potential in nonlinear optics, with quantum chemical insights and molecular properties being analyzed for applications in materials science (Doss et al., 2017).
Synthetic Applications :
- The synthesis and crystal structures of thiophene/phenyl-piperidine hybrid chalcones were explored, contributing to the development of new synthetic methodologies and materials (Parvez et al., 2014).
- 4-(Coumarin-3-yl)thiophenes, synthesized using piperidine, were applied as fluorescent disperse dyes on polyester fibers, demonstrating the utility of these compounds in dyeing and fluorescence applications (Sabnis et al., 1992).
Antiangiogenic Activity :
- Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were evaluated
Neuroleptic Potential :
- Research into 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones with neuroleptic activity indicated that certain compounds in this category could have potential applications in treating neurological disorders (Sato et al., 1978).
Antibacterial Applications :
- A study demonstrated the selective killing of bacterial persisters by a compound without affecting normal antibiotic-sensitive cells, suggesting a novel approach to tackling bacterial resistance (Kim et al., 2011).
Antituberculosis Activity :
- Thiazole-aminopiperidine hybrid analogues were designed and synthesized as Mycobacterium tuberculosis GyrB inhibitors, representing a promising avenue for developing new antituberculosis drugs (Jeankumar et al., 2013).
Corrosion Inhibition :
- Piperidine derivatives were studied for their corrosion inhibition efficiencies on iron, indicating applications in materials protection and industrial chemistry (Kaya et al., 2016).
Mechanism of Action
Target of Action
4-(Thiophen-2-yl)piperidine is a compound that combines the structural features of thiophene and piperidine. Thiophene-based analogs have been recognized as a potential class of biologically active compounds . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .
Mode of Action
It’s worth noting that compounds containing thiophene and piperidine moieties have been reported to exhibit a variety of pharmacological properties . For instance, some thiophene derivatives are known to exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Similarly, piperidine derivatives are present in more than twenty classes of pharmaceuticals .
Biochemical Pathways
Thiophene and piperidine derivatives are known to interact with various biochemical pathways due to their wide range of pharmacological properties .
Result of Action
Compounds containing thiophene and piperidine moieties have been reported to exhibit a variety of pharmacological properties .
Properties
IUPAC Name |
4-thiophen-2-ylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-2-9(11-7-1)8-3-5-10-6-4-8/h1-2,7-8,10H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQVNTKKWCOXKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598023 | |
| Record name | 4-(Thiophen-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198334-38-2 | |
| Record name | 4-(2-Thienyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198334-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Thiophen-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Thienyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















